(+/-)-Catechin hydrate

Description

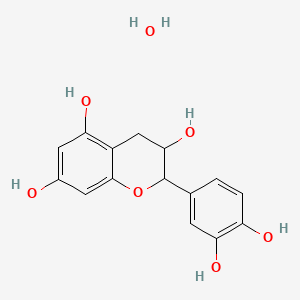

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activities of (+/-)-Catechin Hydrate: Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Catechin hydrate, a naturally occurring flavonoid, is a subject of intense scientific scrutiny due to its significant antioxidant properties and potential therapeutic applications. Found abundantly in sources like tea leaves, cocoa, and various fruits, catechin's biological activities are vast, ranging from cardiovascular protection to neuroprotective and anticancer effects. This guide provides a comprehensive technical overview of the antioxidant potential of this compound, delving into its chemical structure, mechanisms of action, and the experimental methodologies used to validate its efficacy. We will explore its role in cellular signaling pathways and its implications for drug development, offering a holistic perspective for researchers in the field.

The Chemical Foundation of Catechin's Antioxidant Activity

Catechin belongs to the flavan-3-ol subgroup of flavonoids.[1] Its molecular structure is key to its antioxidant capabilities. It consists of two benzene rings (A and B) and a dihydropyran heterocycle (C ring) with a hydroxyl group on carbon 3.[1] The A ring is similar to a resorcinol moiety, and the B ring is similar to a catechol moiety.[1]

The antioxidant activity of catechin is primarily attributed to its hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, and the ability of the aromatic rings to stabilize the resulting phenoxy radical through resonance.[2][3] The catechol group on the B ring is particularly important for its high radical-scavenging capacity.[1][3]

Stereochemistry and Bioavailability

Catechin has two chiral centers, leading to four diastereoisomers. The most common isomer is (+)-catechin.[1] The stereochemical configuration significantly impacts its uptake and metabolism in the body, with uptake being lowest for (-)-catechin.[1] This is a critical consideration for in vivo studies and therapeutic applications.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through both direct and indirect mechanisms, showcasing its versatility in combating oxidative stress.

Direct Radical Scavenging

Catechin is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] This direct antioxidant activity involves the donation of a hydrogen atom from its phenolic hydroxyl groups to free radicals, thus breaking the cycle of radical generation.[2] Electrochemical studies have shown that the oxidation of the catechol 3′,4′-dihydroxyl groups occurs first and is a reversible reaction, highlighting its efficiency as a radical scavenger.[1]

Metal Ion Chelation

Another direct mechanism is the chelation of metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4] These transition metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, catechin prevents them from participating in oxidative reactions.[4]

Indirect Antioxidant Effects: Modulation of Cellular Signaling

Beyond direct scavenging, catechin demonstrates significant indirect antioxidant activity by modulating cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6][7]

The Nrf2-Keap1 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[5] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like catechin, Nrf2 is released from Keap1 and translocates to the nucleus.[5][6] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[5]

Studies have shown that (+)-catechin hydrate can enhance Nrf2 nuclear translocation and increase the expression of Nrf2-dependent genes, including:[5][6]

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the formation of semiquinone radicals.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[5]

Molecular docking analyses suggest that catechin may interact with the Nrf2-binding site on the Keap1 protein, providing a potential mechanism for Nrf2 activation.[6][7]

Nrf2 Signaling Pathway Activation by (+)-Catechin Hydrate.

Experimental Evaluation of Antioxidant Potential

A variety of in vitro and cell-based assays are employed to quantify the antioxidant potential of this compound.

In Vitro Chemical Assays

These assays are based on the ability of an antioxidant to scavenge a specific radical or reduce an oxidant.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[8][9] DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[8][9]

Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[8]

-

Sample preparation: this compound is dissolved in a suitable solvent to prepare a series of dilutions.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the catechin solution. A control containing only the solvent and DPPH is also prepared.[8]

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).[8]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[11]

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with potassium persulfate.[12] The blue-green ABTS•+ is reduced by an antioxidant to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Generation of ABTS radical: An ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and kept in the dark for 12-16 hours.[12]

-

Preparation of ABTS working solution: The ABTS radical solution is diluted with a buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Reaction: A small volume of the catechin sample is added to a larger volume of the ABTS working solution.[12]

-

Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[11]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

3.1.3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant protects the fluorescent probe from degradation, and the fluorescence decay is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[14]

Protocol:

-

Reagent preparation: Solutions of fluorescein, AAPH, and a standard antioxidant (e.g., Trolox, a water-soluble vitamin E analog) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[13][15]

-

Reaction setup (in a 96-well plate):

-

Initiation of reaction: Add AAPH solution to all wells to start the reaction.[16]

-

Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every minute for a specified duration (e.g., 1-2 hours).[17]

-

Data analysis: The AUC is calculated for each sample and standard. The ORAC value is expressed as Trolox equivalents (TE).[14]

| Assay | Principle | Radical/Oxidant | Detection Method |

| DPPH | Hydrogen atom transfer | DPPH• (stable radical) | Colorimetric (Absorbance at 517 nm)[9] |

| ABTS | Electron/hydrogen transfer | ABTS•+ (radical cation) | Colorimetric (Absorbance at 734 nm)[12] |

| ORAC | Hydrogen atom transfer | Peroxyl radical (from AAPH) | Fluorometric (Fluorescence decay)[13] |

Cell-Based Assays

While in vitro chemical assays are useful for initial screening, they do not fully reflect the complex biological environment. Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cellular uptake, metabolism, and localization of the compound.[18][19]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells.[19][20]

Protocol:

-

Cell culture: Human hepatocarcinoma (HepG2) or Caco-2 cells are commonly used.[18][20] Cells are seeded in a 96-well plate and grown to confluence.

-

Loading with DCFH-DA: Cells are washed and incubated with DCFH-DA. Inside the cells, esterases cleave the acetate groups, trapping the probe as DCFH.[19]

-

Treatment: Cells are then treated with various concentrations of this compound.

-

Induction of oxidative stress: A peroxyl radical generator, such as AAPH, is added to the cells.[19]

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. The increase in fluorescence corresponds to the oxidation of DCFH to DCF.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[19]

Interestingly, studies have shown that (+)-catechin exhibits more robust antioxidant activity in Caco-2 cells compared to HepG2 cells, likely due to differences in active membrane transport between the cell types.[18][21] This highlights the importance of selecting the appropriate cell model for studying specific dietary phenolics.

Cellular Antioxidant Activity (CAA) Assay Workflow.

Pro-oxidant Activities of Catechin

It is important to note that under certain conditions, catechins can also exhibit pro-oxidant effects.[2][22] This dual role is concentration-dependent and influenced by the cellular environment. Pro-oxidant activity can arise from the generation of catechin-derived oxidants after the initial scavenging of radicals or through the autoxidation of catechin, which can produce reactive oxygen species.[22] This paradoxical effect is an active area of research and is crucial for understanding the overall biological impact of catechin and for determining safe and effective therapeutic dosages.

Implications for Drug Development

The potent antioxidant and cell-signaling modulating properties of this compound make it a promising candidate for drug development in several areas:

-

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of diseases like Alzheimer's and Parkinson's. Catechin's ability to cross the blood-brain barrier and protect neurons from oxidative damage is of significant interest.[23]

-

Cardiovascular Diseases: By reducing lipid peroxidation and improving endothelial function, catechin can contribute to the prevention and treatment of atherosclerosis and other cardiovascular conditions.

-

Cancer: While the relationship is complex due to its pro-oxidant potential, catechin has been shown to inhibit the proliferation of certain cancer cells and induce apoptosis.[24] Its ability to modulate signaling pathways involved in cell growth and survival is a key area of investigation.

-

Liver Protection: (+)-Catechin hydrate has demonstrated a protective role against liver injury by attenuating oxidative stress, as evidenced by its effects in models of hepatic sinusoidal obstruction syndrome.[5][6]

However, challenges such as low oral bioavailability and poor stability need to be addressed.[23] Formulation strategies, such as the development of nanoparticle-based carrier systems, are being explored to enhance its therapeutic efficacy.[23]

Conclusion

This compound is a multifaceted natural compound with significant antioxidant potential. Its ability to directly scavenge free radicals, chelate metals, and modulate the Nrf2 signaling pathway underscores its importance in cellular defense against oxidative stress. A thorough understanding of its mechanisms of action, supported by robust experimental validation using a combination of in vitro and cell-based assays, is crucial for harnessing its full therapeutic potential. As research continues to unravel the complexities of its biological activities, this compound remains a compelling molecule for the development of novel therapeutic strategies for a wide range of oxidative stress-related diseases.

References

- 1. Catechin - Wikipedia [en.wikipedia.org]

- 2. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The involvement of Nrf2 antioxidant signalling pathway in the protection of monocrotaline-induced hepatic sinusoidal obstruction syndrome in rats by (+)-catechin hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. activeconceptsllc.com [activeconceptsllc.com]

- 15. agilent.com [agilent.com]

- 16. kamiyabiomedical.com [kamiyabiomedical.com]

- 17. mdpi.com [mdpi.com]

- 18. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Antioxidant and pro-oxidant mechanisms of (+) catechin in microsomal CYP2E1-dependent oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

(+/-)-Catechin hydrate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of (+/-)-Catechin Hydrate

Introduction

This compound, a prominent member of the flavan-3-ol subclass of flavonoids, is a polyphenolic compound ubiquitously found in plant-based foods and beverages such as tea, cocoa, and various fruits.[1][2] Its significant antioxidant potential has been a focal point of extensive research, revealing a spectrum of biological activities that extend beyond simple radical scavenging. In vitro studies have established that catechin possesses potent anti-inflammatory, and antiproliferative properties, making it a compound of high interest for drug development and nutraceutical applications.[3][4]

This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere summary of effects. As a Senior Application Scientist, the objective here is to provide an in-depth exploration of the core in vitro mechanisms of action of this compound. We will dissect the causality behind key experimental choices, present self-validating protocols for assessing its activity, and ground the discussion in authoritative, referenced scientific principles. The narrative will focus on three primary, interconnected mechanisms: bimodal redox activity, attenuation of inflammatory signaling, and induction of apoptosis in cancer cells.

Core Mechanism 1: Bimodal Redox Activity

The redox properties of this compound are central to its biological effects and are more complex than simple antioxidant activity. The molecule exhibits a bimodal, concentration and environment-dependent capacity to act as both an antioxidant and a pro-oxidant.

Theoretical Framework: A Double-Edged Sword

The chemical structure of catechin is the key determinant of its redox activity. The presence of phenolic hydroxyl groups on its aromatic rings allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus functioning as a potent antioxidant.[5][6] This direct scavenging is a primary mechanism for cellular protection against oxidative stress.

Paradoxically, under certain in vitro conditions, particularly in the presence of transition metal ions or at higher concentrations, catechins can undergo autoxidation. This process can generate ROS, such as superoxide anions and hydrogen peroxide, conferring a pro-oxidant effect.[7] This pro-oxidant activity is not merely a detrimental side effect; it is a crucial component of its anticancer mechanism, where it selectively induces oxidative stress and triggers apoptosis in tumor cells while leaving normal cells unharmed.[5][7]

Experimental Validation of Antioxidant Activity

To validate the antioxidant capacity of this compound, a multi-tiered approach is essential, moving from simple chemical assays to complex cell-based systems.

Caption: Workflow for antioxidant validation of this compound.

Causality: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is selected for its versatility and robustness. It measures the ability of a compound to scavenge the stable ABTS•+ radical cation, a process applicable to both hydrophilic and lipophilic antioxidants.[8] The degree of decolorization, measured spectrophotometrically, is directly proportional to the antioxidant's scavenging capacity.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

ABTS•+ Radical Generation:

-

Mix equal volumes of the ABTS and potassium persulfate solutions.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the dark blue/green ABTS•+ radical solution.[9]

-

-

Assay Procedure:

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

In a 96-well microplate, add 200 µL of the diluted ABTS•+ solution to 5-10 µL of the catechin dilutions or Trolox standards.

-

Incubate the plate for 5-10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 734 nm using a microplate reader.[8]

-

Calculate the percentage inhibition of absorbance relative to a control well containing only the ABTS•+ solution.

-

Generate a standard curve by plotting the percentage inhibition against the concentration of Trolox.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the catechin sample from the standard curve. This value represents the concentration of Trolox with the same antioxidant capacity as the sample.[8]

-

Causality: While chemical assays are informative, a cell-based assay is critical to confirm that the compound is bioavailable to cells and active in a complex biological environment. The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay is a common method for this purpose. DCF-DA is a cell-permeable probe that, once inside the cell, is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF, allowing for quantification of intracellular oxidative stress.[10][11]

Step-by-Step Methodology:

-

Cell Culture:

-

Seed adherent cells (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate at a density that ensures 70-80% confluency on the day of the experiment.[12]

-

Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

-

Include a positive control for ROS induction (e.g., H₂O₂ or Tert-Butyl hydroperoxide) and an untreated negative control.[10]

-

-

Probe Loading:

-

Data Acquisition:

-

Remove the DCF-DA solution and wash the cells again with PBS.

-

Add 100 µL of PBS or culture medium to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[10]

-

-

Data Analysis:

-

Subtract the background fluorescence from a cell-free control well.

-

Express the results as a percentage reduction in fluorescence relative to the ROS-induced (positive control) cells.

-

Core Mechanism 2: Attenuation of Inflammatory Signaling

Chronic inflammation is a key driver of many diseases. This compound exerts significant anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5][14]

Theoretical Framework: Quenching the Inflammatory Fire

The NF-κB and MAPK pathways are central hubs for transducing inflammatory signals.[15] Upon stimulation by pro-inflammatory stimuli (e.g., lipopolysaccharide - LPS), these pathways become activated, leading to the nuclear translocation of transcription factors (like NF-κB's p65 subunit) and the subsequent expression of inflammatory mediators, including cytokines (TNF-α, IL-6) and enzymes (COX-2). Catechins can block the activation of these pathways, for instance, by inhibiting the degradation of IκBα (the natural inhibitor of NF-κB) or by suppressing the phosphorylation of key MAPK proteins like ERK and JNK.[14]

Caption: Catechin inhibits NF-κB and MAPK inflammatory pathways.

Experimental Validation of Anti-inflammatory Effects

A logical workflow involves first demonstrating the downstream functional outcome (reduced cytokine production) and then confirming the upstream mechanism (inhibition of pathway protein phosphorylation).

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins like cytokines in cell culture supernatants. A sandwich ELISA provides high specificity by using two antibodies that bind to different epitopes on the target cytokine (e.g., TNF-α).[16] This allows for the direct measurement of catechin's ability to suppress the inflammatory response.

Step-by-Step Methodology:

-

Cell Stimulation:

-

Culture macrophages (e.g., RAW 264.7) or other relevant cells in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for a defined period (e.g., 6-24 hours). Include untreated and LPS-only controls.

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well and centrifuge to remove cellular debris. Store at -80°C if not used immediately.

-

-

ELISA Procedure (General Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight.[16]

-

Wash the plate and block non-specific binding sites.

-

Add standards of known cytokine concentration and the collected cell supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody. Incubate.[16]

-

Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[16]

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Data Presentation: Hypothetical ELISA Results

| Treatment Group | (+/-)-Catechin (µM) | TNF-α Conc. (pg/mL) | IL-6 Conc. (pg/mL) |

| Control (Unstimulated) | 0 | 15.2 ± 2.1 | 20.5 ± 3.4 |

| LPS (1 µg/mL) | 0 | 1250.8 ± 98.6 | 2145.3 ± 150.7 |

| LPS + Catechin | 10 | 980.4 ± 75.3 | 1650.1 ± 112.9 |

| LPS + Catechin | 50 | 455.7 ± 41.2 | 788.6 ± 65.1 |

| LPS + Catechin | 100 | 150.3 ± 18.9 | 260.4 ± 22.8 |

Causality: To confirm that the reduction in cytokines is due to the inhibition of upstream signaling, Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins. By using antibodies that recognize the phosphorylated (i.e., activated) forms of signaling proteins (e.g., phospho-ERK, phospho-p65), one can directly visualize the inhibitory effect of catechin on the pathway's activation state.[15][17]

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells (e.g., HeLa or A549) with catechin and/or an inflammatory stimulus for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.

-

Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., rabbit anti-phospho-ERK1/2).

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe it with an antibody for the total form of the protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH or β-actin).[17]

-

Quantify band intensities using densitometry software.

-

Core Mechanism 3: Antiproliferative and Pro-Apoptotic Activity

A significant area of catechin research is its anticancer potential. In vitro, this compound has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][18]

Theoretical Framework: Triggering Cellular Self-Destruction

Catechin's anticancer activity is multifaceted. It can arrest the cell cycle, preventing cancer cells from dividing uncontrollably.[3] More critically, it can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often achieved by upregulating the expression of pro-apoptotic proteins like the tumor suppressor p53 and effector caspases (caspase-3, -8, -9), and downregulating anti-apoptotic proteins like Bcl-2.[2][3] This targeted induction of apoptosis is a hallmark of effective chemotherapeutic agents.

Caption: Catechin induces apoptosis via p53 and caspase activation.

Experimental Validation of Antiproliferative Effects

Causality: The MTT assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[20] This assay is crucial for determining the dose-dependent cytotoxic effect of catechin on cancer cells and for calculating the IC50 value (the concentration required to inhibit cell viability by 50%).

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, SiHa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[21]

-

-

MTT Addition:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot cell viability against the logarithm of the catechin concentration to determine the IC50 value.

-

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | IC50 (µg/mL) after 24h |

| MCF-7 | Breast Cancer | 300[2] |

| SiHa | Cervical Cancer | 196.07[22] |

| A549 | Lung Cancer | 250 |

| CCD-841 | Normal Colon | > 1000 |

Synthesis and Concluding Remarks

The in vitro mechanism of action of this compound is a compelling example of a single molecule's ability to influence multiple, interconnected cellular pathways. Its efficacy stems from a foundation of bimodal redox activity, which allows it to protect healthy cells from oxidative stress while simultaneously inducing cytotoxic oxidative stress in cancer cells. This fundamental property underpins its more complex actions.

By inhibiting the NF-κB and MAPK signaling cascades, catechin effectively dampens the inflammatory response, a process implicated in the initiation and progression of numerous chronic diseases. Furthermore, its ability to selectively trigger the p53 and caspase-mediated apoptotic pathways in cancer cells highlights its potential as a chemopreventive or therapeutic agent.

The experimental protocols detailed in this guide provide a robust framework for validating these mechanisms. The logical progression from chemical proof-of-concept assays (ABTS) to functional cell-based outcomes (ELISA, MTT) and finally to specific mechanistic probes (ROS detection, Western Blot) ensures a comprehensive and scientifically rigorous evaluation. Understanding these core in vitro mechanisms is paramount for guiding future research, enabling the rational design of preclinical animal studies and, ultimately, translating the therapeutic promise of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]

- 7. Antioxidant and pro-oxidant mechanisms of (+) catechin in microsomal CYP2E1-dependent oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. antbioinc.com [antbioinc.com]

- 14. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. MTT (Assay protocol [protocols.io]

- 22. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Catechin Stereoisomers: Navigating the Nuances of (+/-)-Catechin Hydrate, (+)-Catechin, and (-)-Catechin for Researchers and Drug Developers

In the realm of natural product chemistry and drug development, the flavan-3-ol catechin stands out for its significant antioxidant properties and therapeutic potential.[1][2][3] However, a critical aspect often overlooked in preliminary research is the profound impact of its stereochemistry. The seemingly subtle differences between its racemic, enantiopure, and hydrated forms can lead to vastly different experimental outcomes, affecting everything from biological activity to pharmacokinetic profiles. This guide provides an in-depth technical exploration of (+/-)-catechin hydrate, (+)-catechin, and (-)-catechin, offering clarity for researchers, scientists, and drug development professionals to harness their properties with precision.

Part 1: Deconstructing Catechin: Stereoisomerism and Hydration

Catechin's molecular structure features two chiral centers at the C2 and C3 positions of its C-ring. This gives rise to four possible stereoisomers. The trans configuration of the hydroxyl group on the C3 ring relative to the B-ring at the C2 position defines the catechin isomers, while the cis configuration defines the epicatechin isomers.[4][5] This guide focuses on the catechin enantiomers: (+)-catechin and (-)-catechin.

-

(+)-Catechin: The dextrorotatory enantiomer, with a (2R, 3S) configuration.

-

(-)-Catechin: The levorotatory enantiomer, with a (2S, 3R) configuration. It is the mirror image of (+)-catechin.

-

(+/-)-Catechin: This is the racemic mixture, containing an equal 50:50 ratio of (+)-catechin and (-)-catechin.[6] Synthetically produced catechin often results in this racemic form.

-

Hydrate Forms: Catechin, in both its racemic and enantiopure forms, can exist as a hydrate. This means water molecules are incorporated into the crystal structure of the solid compound. This is an important consideration for accurate weighing and solution preparation, as the molecular weight will differ from the anhydrous form.

Below is a diagram illustrating the stereochemical relationship between the catechin enantiomers.

Caption: Stereochemical relationship of catechin isomers.

Comparative Physicochemical Properties

The distinct spatial arrangements of the enantiomers and the presence of water of hydration influence their physical properties. While enantiomers share identical physical properties like melting point and solubility in achiral solvents, these can differ from the racemic mixture.

| Property | (+)-Catechin | (-)-Catechin | This compound |

| CAS Number | 154-23-4[4] | 18829-70-4[4] | 7295-85-4[4] |

| Molecular Formula | C₁₅H₁₄O₆ | C₁₅H₁₄O₆ | C₁₅H₁₄O₆ · xH₂O |

| Molecular Weight | 290.27 g/mol [4] | 290.27 g/mol | 290.27 g/mol (anhydrous basis) |

| Melting Point | 175-177 °C[4] | Data not readily available | Varies depending on hydration |

| Specific Rotation ([α]D) | +14.0°[4] | -14.0° (theoretical) | 0° (optically inactive) |

| Solubility in Water | 2.26 g/L at 298.75 K (for hydrate)[7] | Expected to be similar to (+) form | Data not readily available |

| Solubility in Ethanol | High, e.g., 27.1 g/100g [8] | Expected to be similar to (+) form | Soluble |

Part 2: The Biological Significance of Chirality in Catechins

In the chiral environment of a biological system, enantiomers can exhibit markedly different pharmacodynamic and pharmacokinetic profiles.[6][9] This is because they interact differently with chiral entities such as enzymes and receptors.

Differential Biological Activity and Pharmacokinetics

While both (+)- and (-)-catechin are potent antioxidants, their efficacy and metabolic fate can differ.[2][10][11] The stereochemical configuration has a significant impact on their absorption and metabolism.[4] For instance, some studies suggest that (-)-catechin has a lower bioavailability compared to (+)-catechin.[12] The majority of dietary catechins are metabolized by the gut microbiome and then further in the liver, with stereochemistry influencing the rate and type of metabolites formed.[4][13]

The antioxidant activity of catechins is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[3] This is largely dependent on the hydroxyl groups on the B and C rings.[14] While the fundamental antioxidant mechanism is shared, the spatial arrangement of these groups in the enantiomers can lead to subtle differences in their radical-scavenging efficiency in various assays.[10][11]

Implications for Drug Development: Enantiopure vs. Racemic Mixtures

The use of a racemic mixture in drug development is essentially the administration of two distinct drugs.[9] The "inactive" enantiomer (distomer) is not always benign; it can have different metabolic pathways, potentially leading to an increased metabolic load, unforeseen side effects, or even antagonistic effects.[9][15]

Key Considerations for Researchers:

-

Mechanism of Action Studies: Using an enantiopure form is crucial to attribute a specific biological effect to a single molecular entity.

-

Toxicity and Safety: The toxicity profiles of each enantiomer should be independently assessed.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) can vary significantly between enantiomers.

-

Regulatory Perspective: Regulatory bodies like the FDA now often require the development of single enantiomers over racemic mixtures, necessitating thorough characterization of each.[6]

Part 3: Analytical Separation of Catechin Enantiomers

The separation and quantification of catechin enantiomers are critical for both quality control of natural extracts and for detailed pharmacological studies. Chiral chromatography is the primary technique for this purpose.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for the baseline separation of (+)-catechin and (-)-catechin. The causality behind the choice of a polysaccharide-based chiral stationary phase (CSP) lies in its ability to form transient diastereomeric complexes with the catechin enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions, allowing for their differential retention and separation.

Objective: To resolve and quantify (+)-catechin and (-)-catechin from a racemic mixture.

Materials:

-

HPLC system with UV or Photodiode Array (PDA) detector

-

Chiral Stationary Phase: Chiralcel OD-H (or equivalent polysaccharide-based column)

-

Mobile Phase: n-hexane/ethanol with 0.1% Trifluoroacetic acid (TFA)[1]

-

(+/-)-Catechin standard

-

Solvents: HPLC-grade n-hexane and ethanol

Methodology:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane and ethanol in an appropriate ratio (e.g., 80:20 v/v, this may require optimization).

-

Add 0.1% TFA to the final mixture. TFA acts as an ion-pairing agent to improve peak shape.

-

Degas the mobile phase thoroughly before use.

-

-

Standard Preparation:

-

Prepare a stock solution of (+/-)-catechin in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for linearity assessment.

-

-

HPLC Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Identify the peaks for (+)-catechin and (-)-catechin based on their retention times (requires injection of individual standards if available, or comparison to literature data).

-

Construct a calibration curve to quantify the enantiomers in unknown samples.

-

Self-Validating System: The protocol's integrity is maintained by systematically running standards to confirm retention times and detector response. Peak purity can be assessed using a PDA detector. The clear baseline separation of the two enantiomers validates the method's specificity.

The workflow for this chiral separation is visualized below.

Caption: Chiral HPLC workflow for catechin enantiomers.

Conclusion

The distinction between this compound, (+)-catechin, and (-)-catechin is not merely academic. For researchers in drug discovery and development, a thorough understanding and application of stereochemical principles are paramount. The choice between a racemic mixture and a pure enantiomer has profound implications for biological activity, safety, and regulatory success. By employing precise analytical techniques to separate and quantify these stereoisomers, scientists can ensure the validity and reproducibility of their findings, ultimately paving the way for the development of safer and more effective therapeutic agents derived from this versatile natural compound.

References

- 1. Determination of catechin diastereomers from the leaves of Byrsonima species using chiral HPLC-PAD-CD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of catechins and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catechin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ardena.com [ardena.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Racemic mixtures: harmless or potentially toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. Low Plasma Appearance of (+)-Catechin and (−)-Catechin Compared with Epicatechin after Consumption of Beverages Prepared from Nonalkalized or Alkalized Cocoa—A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

A Comprehensive Spectroscopic Guide to (+/-)-Catechin Hydrate: Structural Elucidation through NMR, IR, and UV-Vis Analysis

This technical guide provides an in-depth exploration of the spectroscopic characteristics of (+/-)-Catechin hydrate, a prominent flavonoid known for its antioxidant properties and widespread presence in natural products. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The focus is not merely on presenting data but on explaining the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of how these techniques collectively affirm the molecular structure of catechin.

Introduction: The Imperative of Spectroscopic Analysis

(+/-)-Catechin (C₁₅H₁₄O₆) is a flavan-3-ol, a type of natural phenol and antioxidant. It possesses a complex stereochemistry and a polyphenolic structure, making its unambiguous identification and characterization crucial for quality control, phytochemical studies, and pharmacological research. Spectroscopic methods are indispensable tools in this endeavor, providing a non-destructive "fingerprint" of the molecule. Each technique probes different aspects of the molecular structure: NMR reveals the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and UV-Vis spectroscopy sheds light on the conjugated electronic systems. This guide synthesizes data from established sources to provide a holistic view of catechin's spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce detailed information about the molecular structure, including connectivity and stereochemistry. For catechin, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is a critical first step in NMR analysis. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. For flavonoids like catechin, common choices include dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD).[1][2] DMSO-d₆ is particularly useful as it is an excellent solvent for polar compounds and its exchangeable proton signals (like those from hydroxyl groups) are often clearly visible, whereas in CD₃OD, these -OH protons rapidly exchange with deuterium and typically do not appear.[3] This guide presents data in both solvents to illustrate these effects. The use of two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) is standard practice to definitively assign proton and carbon signals.[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 3-5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.[2]

-

Homogenization : Ensure complete dissolution by vortexing the sample. A brief sonication may be used if necessary.[2]

-

Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[5]

-

Data Acquisition :

-

¹H NMR : Acquire standard one-dimensional proton spectra. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR : Acquire proton-decoupled carbon spectra. Due to the lower natural abundance of ¹³C, more scans (typically >1024) are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ carbons.[4]

-

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or tetramethylsilane (TMS).

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of catechin is characterized by signals in the aromatic region (6.0-7.0 ppm) corresponding to the A and B rings, and signals in the aliphatic region (2.5-5.0 ppm) for the C-ring protons.[6][7]

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) [8] | Chemical Shift (δ) in CD₃OD (ppm) [6] | Multiplicity & Coupling Constant (J, Hz) |

| H-2 | 4.45 | 4.56 | d, J = 7.6 |

| H-3 | 3.80 | 3.97 | m |

| H-4α | 2.36 | 2.50 | dd, J = 16.1, 8.2 |

| H-4β | 2.67 | 2.84 | dd, J = 16.1, 5.5 |

| H-6 | 5.85 | 5.92 | d, J = 2.3 |

| H-8 | 5.67 | 5.85 | d, J = 2.3 |

| H-2' | 6.69 | 6.83 | d, J = 1.9 |

| H-5' | 6.67 | 6.76 | d, J = 8.1 |

| H-6' | 6.58 | 6.71 | dd, J = 8.1, 1.9 |

Interpretation:

-

The signals for H-6 and H-8 on the A-ring appear as distinct doublets with a small meta-coupling constant (J ≈ 2.3 Hz).[5]

-

The B-ring protons (H-2', H-5', H-6') show an AMX spin system characteristic of a 1,3,4-trisubstituted benzene ring.

-

The C-ring protons show characteristic diastereotopic patterns. H-2 and H-3 are trans to each other, evidenced by a larger coupling constant (J ≈ 7.6 Hz).[5] The two H-4 protons are non-equivalent, appearing as two distinct doublet of doublets due to geminal and vicinal coupling.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, categorized by their chemical environment.

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) [8] |

| C-2 | 80.8 |

| C-3 | 66.1 |

| C-4 | 27.8 |

| C-5 | 156.1 |

| C-6 | 94.8 |

| C-7 | 156.4 |

| C-8 | 93.8 |

| C-9 (C-4a) | 155.2 |

| C-10 (C-8a) | 99.0 |

| C-1' | 130.4 |

| C-2' | 114.3 |

| C-3' | 144.5 |

| C-4' | 144.5 |

| C-5' | 114.9 |

| C-6' | 118.4 |

Interpretation:

-

The upfield signals around 28, 66, and 81 ppm correspond to the aliphatic carbons of the C-ring (C-4, C-3, and C-2, respectively).[8]

-

The signals in the range of 93-157 ppm are attributed to the aromatic carbons of the A and B rings. The signals above 140 ppm are typically from oxygen-substituted aromatic carbons.[7][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Molecular vibrations (stretching and bending) absorb IR radiation at specific frequencies, which correspond to the bonds and functional groups present.

Expertise & Experience: The Rationale Behind IR Sample Preparation

For solid samples like catechin hydrate, the two most common IR techniques are Attenuated Total Reflectance (ATR) and the potassium bromide (KBr) wafer method. ATR is often preferred for its simplicity and minimal sample preparation.[9] The KBr wafer method involves grinding the sample with KBr powder and pressing it into a transparent pellet, which can yield high-quality spectra but is more labor-intensive.[9] The presence of water in catechin hydrate will manifest as a broad O-H stretching band.

Experimental Protocol: FTIR Spectroscopy (KBr Wafer Method)

-

Sample Preparation : Grind a small amount of this compound (approx. 1 mg) with 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Pellet Formation : Transfer the finely ground powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Scanning : Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or a pure KBr pellet) should be collected and subtracted from the sample spectrum.[10]

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopic Data

The IR spectrum of catechin is dominated by features arising from its numerous hydroxyl groups and aromatic rings.[9][11]

| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3313 (Broad) | O-H Stretch | Phenolic and Aliphatic -OH groups, Water of hydration |

| ~1621 | C=C Stretch | Aromatic Ring |

| ~1514 | C=C Stretch | Aromatic Ring |

| ~1285 | C-O Stretch | Aryl Ether |

| ~1145 | C-O Stretch | Phenolic -OH |

| ~1073 | C-O Stretch | Aliphatic -OH |

Interpretation:

-

A very broad and strong absorption band centered around 3313 cm⁻¹ is the most prominent feature, confirming the presence of multiple hydroxyl (-OH) groups from the phenol and alcohol moieties, as well as the water molecule in the hydrate form.[5]

-

The sharp peaks at approximately 1621 and 1514 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic rings.[5]

-

A series of strong bands in the "fingerprint region" between 1300 and 1000 cm⁻¹ correspond to various C-O stretching and O-H bending vibrations, confirming the ether linkage and the alcoholic/phenolic nature of the molecule.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds like catechin, this technique is particularly sensitive to the conjugated π-electron systems of the aromatic rings.

Expertise & Experience: The Rationale Behind UV-Vis Experimental Design

The choice of solvent and pH can significantly influence the UV-Vis spectrum of phenolic compounds.[13] Solvents like methanol or ethanol are commonly used.[14][15] The λmax (wavelength of maximum absorbance) can shift depending on the solvent polarity. Furthermore, under basic conditions, the phenolic protons can be abstracted, leading to a bathochromic (red) shift in the λmax due to the increased conjugation of the resulting phenoxide ion. This pH-dependent shift can be used to confirm the presence of acidic phenolic hydroxyl groups.

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution Preparation : Accurately weigh a small amount of this compound and dissolve it in a volumetric flask using a suitable solvent (e.g., methanol:water 90:10 v/v) to create a stock solution of known concentration (e.g., 100 µg/mL).[14]

-

Working Solutions : Prepare a series of dilutions from the stock solution to create a concentration range suitable for analysis (e.g., 2-12 µg/mL).[14][16]

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline.

-

Scan each working solution over a wavelength range of 200-400 nm.[14]

-

Record the absorbance values and identify the wavelength(s) of maximum absorbance (λmax).

-

UV-Vis Analysis Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of catechin typically shows two main absorption bands, which are characteristic of flavonoids.

| Solvent System | Band I (λmax, nm) | Band II (λmax, nm) |

| Methanol:Water (90:10) | - | ~278 |

| Ethanol | - | ~260 |

| Aqueous Buffer (pH 4.7) | Shoulder at ~360 | ~260 |

| Ethanolic Solution (pH 7.9) | - | ~280 |

Interpretation:

-

The spectrum of catechin is typically dominated by a strong absorption band (Band II) between 260 and 280 nm.[14][17] This band is attributed to the π → π* electronic transitions associated with the A-ring (a benzoyl system).

-

A second, weaker absorption or shoulder (Band I) can sometimes be observed at longer wavelengths (around 360-380 nm), especially as the pH increases. This band is related to the B-ring's electronic system (a cinnamoyl system). In pure catechin at neutral or acidic pH, this band is often indistinct.

-

The exact λmax is solvent and pH-dependent. For instance, in a methanol:water mixture, the λmax is reported at 278 nm, while in ethanol, it is observed at 260 nm.[14] In slightly alkaline conditions (pH 7.9), the maximum absorbance is seen at 280 nm.[13]

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and UV-Vis spectroscopy provide a comprehensive and self-validating structural profile of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the three-ring system. IR spectroscopy validates the presence of essential functional groups, particularly the multiple hydroxyl moieties and aromatic rings that define its chemical character. Finally, UV-Vis spectroscopy confirms the conjugated electronic nature of the phenolic rings. Together, these techniques offer an authoritative and indispensable toolkit for the identification, characterization, and quality assessment of this important natural compound in research and development settings.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ukm.my [ukm.my]

- 5. asianpubs.org [asianpubs.org]

- 6. Catechin | C15H14O6 | CID 9064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. (+)-Catechin Hydrate | C15H16O7 | CID 107957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Infrared Spectroscopy as a Tool to Study the Antioxidant Activity of Polyphenolic Compounds in Isolated Rat Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. researchgate.net [researchgate.net]

- 16. Method development and Validation of Catechin hydrate by using UV-Visible Spectroscopy | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Catechins in Plants

Abstract

Catechins, a class of flavan-3-ols, are pivotal secondary metabolites in many plant species, notably in tea (Camellia sinensis), where they contribute significantly to the astringency, color, and antioxidant properties of tea infusions.[1][2] Their recognized health benefits have made them a focal point in pharmaceutical and nutraceutical research.[1] Understanding the intricate biosynthetic pathway of catechins is paramount for the metabolic engineering of plants to enhance their production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the catechin biosynthesis pathway, its regulation, and key experimental methodologies for its investigation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Catechins

Catechins are a subgroup of flavonoids, characterized by a C6-C3-C6 skeleton. The most common catechins found in plants include (+)-catechin, (-)-epicatechin, (+)-gallocatechin, and (-)-epigallocatechin, along with their galloylated derivatives. These compounds play a crucial role in plant defense against pathogens and UV radiation. From a human health perspective, they are potent antioxidants with anti-inflammatory, anti-cancer, and cardioprotective properties.[1] This guide delves into the molecular machinery responsible for the synthesis of these valuable compounds in plants.

The Core Biosynthetic Pathway: From Phenylalanine to Catechins

The biosynthesis of catechins is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and diverges into the flavonoid pathway.[3]

The General Phenylpropanoid Pathway: Laying the Foundation

The journey begins with the aromatic amino acid L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial committed step, the non-oxidative deamination of L-phenylalanine to form cinnamic acid.[3]

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.[3]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central precursor for various downstream pathways.[3]

The Flavonoid Pathway: Entry into Flavanone Synthesis

p-Coumaroyl-CoA enters the flavonoid-specific pathway.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key regulatory point in the flavonoid pathway.[3]

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to form the flavanone, naringenin.[3]

Branching towards Dihydroflavonols and Leucoanthocyanidins

Naringenin serves as a branching point for the synthesis of various flavonoids. For catechin biosynthesis, the pathway proceeds as follows:

-

Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol.[3]

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes further hydroxylate dihydrokaempferol to produce dihydroquercetin and dihydromyricetin, respectively, which are precursors for different types of catechins.[4]

-

Dihydroflavonol 4-Reductase (DFR): DFR reduces dihydroflavonols (dihydrokaempferol, dihydroquercetin, and dihydromyricetin) to their corresponding leucoanthocyanidins (leucopelargonidin, leucocyanidin, and leucodelphinidin).[5] This is a critical step that channels intermediates towards anthocyanin and proanthocyanidin (including catechin) synthesis.[5]

The Final Steps: Formation of Catechins

Leucoanthocyanidins are the immediate precursors for both (+)-catechins and (-)-epicatechins, synthesized via two distinct branches:

-

Leucoanthocyanidin Reductase (LAR): LAR directly reduces leucoanthocyanidins to form 2,3-trans-flavan-3-ols, which are the (+)-catechins (e.g., (+)-catechin, (+)-gallocatechin).[6][7] The enzyme utilizes NADPH as a cofactor.[6]

-

Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR): In the parallel branch, ANS (also known as Leucoanthocyanidin Dioxygenase, LDOX) oxidizes leucoanthocyanidins to form colored anthocyanidins.[8][9] Subsequently, ANR reduces these anthocyanidins to produce 2,3-cis-flavan-3-ols, which are the (-)-epicatechins (e.g., (-)-epicatechin, (-)-epigallocatechin).[10][11] ANR also typically uses NADPH as a reductant.[11]

Caption: Core catechin biosynthesis pathway.

Galloylation of Catechins: Adding Complexity and Bioactivity

A significant portion of catechins in plants like tea are galloylated, a process that enhances their bioactivity. This esterification involves two key enzymes:

-

UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT): This enzyme catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. β-glucogallin serves as the activated galloyl donor.[12]

-

Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT): ECGT then transfers the galloyl group from β-glucogallin to the 3-hydroxyl group of catechins, such as (-)-epicatechin and (-)-epigallocatechin, to form their respective galloylated esters (e.g., (-)-epicatechin-3-gallate, (-)-epigallocatechin-3-gallate).[4][12]

Regulation of Catechin Biosynthesis: A Multi-layered Control System

The biosynthesis of catechins is tightly regulated at multiple levels to respond to developmental cues and environmental stresses.

Transcriptional Regulation: The Role of Transcription Factors

The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs). The most well-characterized are the MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which often form a regulatory complex (MBW complex).[13][14]

-

R2R3-MYB Transcription Factors: These TFs are key regulators of the flavonoid pathway. In tea, specific MYB TFs like CsMYB2 and CsMYB26 have been implicated in controlling the expression of flavonoid biosynthesis genes.[13] Certain MYB TFs are known to regulate specific branches of the pathway. For example, some MYB TFs specifically upregulate the expression of genes involved in proanthocyanidin synthesis, including LAR and ANR.[15]

-

bHLH Transcription Factors: These proteins often act as partners for MYB TFs in the MBW complex.

-

WD40 Repeat Proteins: These proteins provide a scaffold for the assembly of the MBW complex. In Camellia sinensis, CsWD40 has been shown to interact with both MYB and bHLH TFs to regulate anthocyanin and proanthocyanidin accumulation.[14]

Caption: Simplified regulatory network of catechin biosynthesis.

Environmental Factors

Environmental stimuli significantly influence catechin accumulation:

-

Light: Light generally promotes catechin biosynthesis by upregulating the expression of key biosynthetic genes.

-

Temperature: Temperature has a complex effect. While moderate temperatures can enhance catechin synthesis, extreme high or low temperatures can inhibit it.

-

Nutrient Availability: The availability of nutrients, such as phosphate, can also impact catechin production.[16]

Subcellular Localization and Transport

The biosynthesis of catechins is a spatially organized process within the plant cell.

-

Enzyme Localization: The enzymes of the phenylpropanoid and flavonoid pathways are generally considered to be localized in the cytoplasm, often associated with the endoplasmic reticulum in multienzyme complexes.

-

Catechin Accumulation: The final catechin products are transported into the vacuole for storage.[17][18] This sequestration prevents their potential toxicity to the cell and allows for high concentrations to accumulate. The exact transport mechanisms are still under investigation but are thought to involve transporters like multidrug and toxic compound extrusion (MATE) transporters.

Experimental Methodologies for Studying Catechin Biosynthesis

A combination of analytical chemistry, molecular biology, and biochemistry techniques is employed to investigate the catechin biosynthesis pathway.

Quantification of Catechins by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of catechins in plant extracts.

Experimental Protocol:

-

Sample Preparation:

-

Freeze-dry fresh plant material (e.g., young leaves) and grind to a fine powder.

-

Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, such as 70% methanol or 80% ethanol, often in a heated water bath (e.g., 70°C) for a defined period (e.g., 30 minutes).[19]

-

Centrifuge the extract to pellet the debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[20]

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.[21]

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Detection: A UV detector set at 280 nm is used for detection. A photodiode array (PDA) detector can provide spectral information for peak identification.

-

Quantification: Catechins are quantified by comparing their peak areas to those of authentic standards of known concentrations.

-

Caption: Workflow for HPLC analysis of catechins.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the transcript levels of the genes encoding the biosynthetic enzymes, providing insights into the regulation of the pathway.

Experimental Protocol:

-

RNA Extraction:

-

Isolate total RNA from plant tissues using a commercial kit or a standard protocol (e.g., CTAB method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (e.g., PAL, CHS, DFR, ANR, LAR) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform the PCR reaction using a real-time PCR system and a fluorescent dye (e.g., SYBR Green).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.[23]

-

Enzyme Activity Assays

Enzyme assays are performed to measure the catalytic activity of the biosynthetic enzymes in crude protein extracts.

Example Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity:

-

Protein Extraction:

-

Enzyme Assay:

-

The assay mixture contains the crude enzyme extract and the substrate, L-phenylalanine, in a suitable buffer.[25]

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.[26]

-

The reaction is stopped by adding an acid (e.g., HCl).[25]

-

The product, cinnamic acid, is quantified by measuring the absorbance at 290 nm using a spectrophotometer.[25][26]

-

Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.

-

Quantitative Data Summary

The catechin content in plants can vary significantly depending on the species, cultivar, developmental stage, and growing conditions. The following table provides a summary of catechin content in different tea varieties.

| Tea Variety | Total Catechins (mg/g dry weight) | Major Catechins |

| Camellia sinensis var. sinensis | 152.9 ± 16.2 | EGCG, EGC, ECG |

| Camellia sinensis var. assamica | 162.8 ± 22.3 | EGCG, ECG, EC |

| Camellia sinensis var. pubilimba | 165.1 ± 21.3 | EGCG, GC, C, GCG |

| Wushwush Green Tea | 37.06 | Not specified |

| Wushwush Black Tea | Lower than green tea | Not specified |

| Gunpowder Green Tea | EGCG: 70.22 | EGCG |

| Matcha (Ceremonial) | EGCG: 56.57 | EGCG |

Data compiled from various sources.[27][28][29]

Conclusion and Future Perspectives

The biosynthesis of catechins is a complex and highly regulated metabolic pathway. A thorough understanding of the enzymes, genes, and regulatory factors involved is crucial for harnessing the full potential of these valuable natural products. Future research will likely focus on elucidating the finer details of the regulatory networks, identifying and characterizing the transporters involved in subcellular trafficking, and applying synthetic biology approaches to engineer plants and microorganisms for enhanced catechin production. These advancements will undoubtedly pave the way for novel applications of catechins in the pharmaceutical, nutraceutical, and food industries.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reaction mechanism from leucoanthocyanidin to anthocyanidin 3-glucoside, a key reaction for coloring in anthocyanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 11. Anthocyanidin reductases from Medicago truncatula and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) [pubmed.ncbi.nlm.nih.gov]

- 13. Two MYB transcription factors (CsMYB2 and CsMYB26) are involved in flavonoid biosynthesis in tea plant [Camellia sinensis (L.) O. Kuntze] - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A WD40 Repeat Protein from Camellia sinensis Regulates Anthocyanin and Proanthocyanidin Accumulation through the Formation of MYB⁻bHLH⁻WD40 Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. New Study Sheds Light on Catechin Biosynthesis in Tea Plants | Sci.News [sci.news]

- 17. Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tissue distribution and intracellular localization of catechins in tea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 20. lcms.cz [lcms.cz]

- 21. Determination of catechins in green tea leaves by HPLC compared to spectrophotometry | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 22. researchgate.net [researchgate.net]

- 23. Selection of Catechin Biosynthesis-Related Genes and Functional Analysis from Chromosome-Level Genome Assembly in C. sinensis L. Variety ‘Sangmok’ - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation and Functional Characterization of a Phenylalanine Ammonia-Lyase Gene (SsPAL1) from Coleus (Solenostemon scutellarioides (L.) Codd) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Quantification of total polyphenols, catechin, caffeine, L-theanine, determination of antioxidant activity and effect on antileishmanial drugs of ethiopian tea leaves extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Catechin Composition, Phenolic Content, and Antioxidant Properties of Commercially-Available Bagged, Gunpowder, and Matcha Green Teas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Robust Quantification of (+/-)-Catechin Hydrate in Human Plasma

Abstract